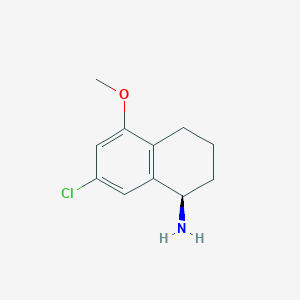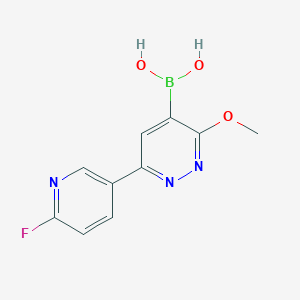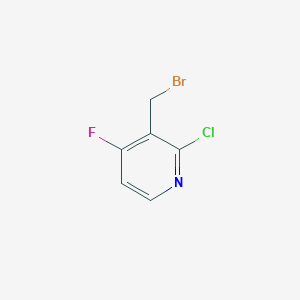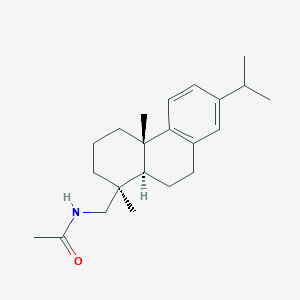![molecular formula C10H4BrN3OS2 B12972092 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features a thiadiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a thiophene-2-carbaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Coupling with Thiophene-2-carbaldehyde: The final step involves coupling the brominated thiadiazole-pyridine with thiophene-2-carbaldehyde using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, and Stille reactions to form more complex molecules
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)
Cross-Coupling: Palladium catalysts (Pd(PPh₃)₄), bases (triethylamine), and solvents (toluene, THF)
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carboxylic acid
Reduction: 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-methanol
Applications De Recherche Scientifique
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Incorporated into dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) devices due to its electron-accepting properties
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs targeting specific biological pathways.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde depends on its application:
In Organic Electronics and Photovoltaics: The compound acts as an electron acceptor, facilitating charge transfer and improving the efficiency of electronic devices.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A precursor used in the synthesis of various derivatives.
4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline): A dye synthesized through Stille cross-coupling reaction.
Uniqueness
5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiadiazole-pyridine core with a thiophene-2-carbaldehyde moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and photovoltaics.
Propriétés
Formule moléculaire |
C10H4BrN3OS2 |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
5-(7-bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H4BrN3OS2/c11-6-3-12-9(10-8(6)13-17-14-10)7-2-1-5(4-15)16-7/h1-4H |
Clé InChI |
KGANTFWQDILNOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)C2=NC=C(C3=NSN=C23)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)












